molecular formula C18H15N3O4S B2908224 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 868375-98-8

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

Cat. No.: B2908224
CAS No.: 868375-98-8
M. Wt: 369.4
InChI Key: OOVIITYBWASBSY-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a benzothiazole-derived compound featuring a Z-configuration imine linkage. Its structure includes a benzo[d]thiazole core substituted with an allyl group at position 3, a methoxy group at position 4, and a 3-nitrobenzamide moiety at position 2.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-3-10-20-16-14(25-2)8-5-9-15(16)26-18(20)19-17(22)12-6-4-7-13(11-12)21(23)24/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVIITYBWASBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be characterized by the following:

  • Molecular Formula : C15H14N4O3S
  • Molecular Weight : 330.42 g/mol

The compound's structure includes a benzothiazole moiety linked to a nitrobenzamide, which is essential for its biological activity.

Antimicrobial Activity

Recent studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.

CompoundMIC (μg/mL)Inhibition (%)
7a7.7 ± 0.898
7bNT32
7cNT32

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that benzothiazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific kinases or proteases involved in cancer cell signaling pathways has been highlighted in several studies.

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vivo studies suggest that it can significantly reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit kinases or proteases, impacting cellular signaling pathways.
  • Receptor Modulation : It could modulate receptor activities involved in inflammation and cancer progression.
  • Apoptosis Induction : Activation of apoptotic pathways contributes to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives against Mycobacterium tuberculosis. The results showed promising MIC values for certain derivatives, suggesting that modifications to the benzothiazole structure could enhance efficacy against resistant strains .
  • Cancer Cell Lines : Another study assessed the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction at low concentrations.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and available data for the target compound and related analogs:

Compound Name/Structure Molecular Formula Molecular Weight Substituents Key Functional Groups Melting Point/Yield Biological Activity
Target Compound : (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide C₁₈H₁₅N₃O₄S 377.4 (calc.) 3-Allyl, 4-methoxy, 3-nitrobenzamide Nitro, methoxy, allyl N/A Not reported
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide () C₂₀H₁₈N₂O₄S 382.4 2,3-Dihydrodioxine carboxamide Dioxine, methoxy, allyl N/A Not reported
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide () C₂₁H₂₀N₄O₂S 392.48 3-Methylphenyl, dimethylamino acryloyl Thiadiazole, acryloyl 200°C, 82% yield Not reported
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide () C₁₈H₁₇N₃O₅S₃ 451.5 6-Sulfamoyl, 4-methylsulfonyl Sulfamoyl, sulfonyl N/A Not reported
N-((Z)-4-adamantyl-3-(3-amino-1,4-dioxonaphthalen-2-yl)thiazol-2-ylidene)-2,6-difluorobenzamide () C₂₉H₂₅FN₂O₄S 540.6 Adamantyl, amino-dioxonaphthalenyl Adamantyl, naphthoquinone N/A Enzyme inhibition
Key Observations:

Substituent Effects: The nitro group in the target compound contrasts with sulfamoyl () or dihydrodioxine carboxamide () groups. Nitro’s electron-withdrawing nature may enhance electrophilic reactivity compared to electron-donating methoxy or bulky adamantyl groups .

Synthetic Yields :

  • Thiadiazole derivatives () show high yields (82%), whereas complex structures like adamantyl-containing analogs () exhibit lower yields (27%), suggesting synthetic challenges for bulky substituents .

Biological Activity: The adamantyl-naphthoquinone hybrid () demonstrates enzyme inhibitory activity, likely due to its rigid, hydrophobic adamantyl group enhancing target binding. The target’s nitro group may similarly modulate enzyme interactions through electronic effects .

Stability and Reactivity

  • Nitro Group : Increases oxidative stability but may pose metabolic liabilities (e.g., nitro-reduction). Comparatively, sulfonamides () are metabolically stable but may exhibit slower clearance .

Pharmacokinetic Considerations

  • Molecular Weight : The target compound (377.4 g/mol) falls below the typical threshold for oral bioavailability (<500 g/mol), unlike the sulfamoyl derivative (451.5 g/mol, ), which may require formulation optimization .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides.
  • Step 2 : Introduction of the allyl and methoxy groups through alkylation or nucleophilic substitution.
  • Step 3 : Coupling with 3-nitrobenzamide via amide bond formation under Schlenk or reflux conditions .

Q. Optimization strategies :

  • Temperature : Maintain 60–80°C during cyclization to minimize by-products.
  • pH : Use mildly acidic conditions (pH 5–6) for coupling reactions to enhance selectivity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms hydrogen/carbon environments, with key signals for the allyl group (δ 5.1–5.8 ppm), methoxy (δ 3.8–4.0 ppm), and nitrobenzamide (δ 8.0–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks at m/z ~431 (M+H)+ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous benzo[d]thiazole derivatives?

Contradictions often arise from variations in substituents or assay conditions. Methodological approaches include:

  • Comparative bioassays : Test the compound against standardized cell lines (e.g., MCF-7 for anticancer activity) using identical protocols .
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing nitro with sulfonamide) to isolate bioactive moieties .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in IC50 values or selectivity indices .

Q. What experimental strategies elucidate the mechanism of action for antiproliferative or antimicrobial effects?

  • Molecular docking : Screen against targets like topoisomerase II or bacterial gyrase using software (AutoDock Vina) to predict binding affinities .
  • Enzyme inhibition assays : Measure inhibition of kinase or protease activity via fluorometric/colorimetric readouts (e.g., ATP depletion for kinase assays) .
  • Transcriptomic profiling : RNA-seq or qPCR identifies differentially expressed genes in treated vs. untreated cells .

Q. How do reaction conditions influence the stereochemical outcome (Z/E isomerism) during synthesis?

  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize the Z-isomer via intramolecular H-bonding .
  • Catalysts : Use of Lewis acids (e.g., ZnCl2) promotes regioselective cyclization to the Z-configuration .
  • Temperature : Lower temperatures (0–25°C) favor kinetic control, preserving the Z-isomer .

Data Analysis and Validation

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds) and quantify half-life .
  • Circular Dichroism (CD) : Track conformational changes in solution to assess structural integrity .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors from nitro groups) using Schrödinger Phase .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and toxicity profiles .

Tables for Key Data

Q. Table 1: Representative Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationThiourea, DMF, 80°C, 6h6592%
AllylationAllyl bromide, K2CO3, DMSO, 50°C7895%
Amidation3-Nitrobenzoyl chloride, Et3N, CH2Cl28298%

Q. Table 2: Comparative Biological Activities of Analogous Derivatives

CompoundSubstituentsIC50 (μM, MCF-7)MIC (μg/mL, E. coli)Reference
A6-Fluoro, dimethylsulfamoyl12.325
B6-Sulfamoyl, methylsulfonyl8.718
Target4-Methoxy, 3-nitrobenzamidePendingPending

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.